molecular formula C8H12N2S B3236460 5-(Piperidin-3-yl)thiazole CAS No. 1369348-34-4

5-(Piperidin-3-yl)thiazole

Cat. No.: B3236460
CAS No.: 1369348-34-4
M. Wt: 168.26 g/mol
InChI Key: NREKQZQIRFJAGL-UHFFFAOYSA-N
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Description

5-(Piperidin-3-yl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a piperidine moiety at the third position. Thiazole rings are known for their aromatic properties and reactivity due to the presence of sulfur and nitrogen atoms . Piperidine, a six-membered ring containing nitrogen, is a common structural motif in many pharmaceuticals . The combination of these two rings in this compound makes it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Piperidin-3-yl)thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-piperidinylamine with α-haloketones or α-haloesters, which leads to the formation of the thiazole ring . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the cyclization reaction . The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-(Piperidin-3-yl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Halogenating agents, alkylating agents.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or alkylated thiazole derivatives.

Comparison with Similar Compounds

Uniqueness: 5-(Piperidin-3-yl)thiazole is unique due to the presence of both a thiazole and a piperidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-piperidin-3-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c1-2-7(4-9-3-1)8-5-10-6-11-8/h5-7,9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREKQZQIRFJAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Piperidin-3-yl)thiazole
Reactant of Route 2
5-(Piperidin-3-yl)thiazole
Reactant of Route 3
5-(Piperidin-3-yl)thiazole
Reactant of Route 4
5-(Piperidin-3-yl)thiazole
Reactant of Route 5
5-(Piperidin-3-yl)thiazole
Reactant of Route 6
5-(Piperidin-3-yl)thiazole

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